REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH2:5][N:6]1[CH:10]=[CH:9][C:8]([N+:11]([O-])=O)=[N:7]1>O1CCCC1.NN.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH:14]=[CH:15][C:16]=1[Cl:17])[CH2:5][N:6]1[CH:10]=[CH:9][C:8]([NH2:11])=[N:7]1
|
Name
|
|
Quantity
|
115 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(CN2N=C(C=C2)[N+](=O)[O-])C=CC1Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
100 μL
|
Type
|
solvent
|
Smiles
|
NN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
300 μL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to the clear solution
|
Type
|
CUSTOM
|
Details
|
after which time the raney nickel was removed by filtration through a celite plug
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(CN2N=C(C=C2)N)C=CC1Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |